molecular formula C13H12ClNO3 B8643844 7-Chloro-1-ethyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic acid CAS No. 75746-97-3

7-Chloro-1-ethyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic acid

Cat. No. B8643844
M. Wt: 265.69 g/mol
InChI Key: RPPOUWYTRJMQBO-UHFFFAOYSA-N
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Patent
US04544747

Procedure details

Ten grams of N-ethyl-2-methyl-3-chloroaniline is allowed to react with 15 g of diethyl ethoxymethylenemalonate under heating at 110° C. for 30 minutes. Then, polyphosphoric acid (obtained from 50 g each of phosphoric acid and phosphorus pentaoxide) is added to be subjected to the reaction at 140° C. for 40 minutes. After the reaction, the mixture is poured into 600 g of water and ice, resulting in crystals separated out. The crystals are recovered by filtration, and a 10% sodium hydroxide solution is added to the fitrate and the mixture is refluxed for 1 hour. After refluxing, the mixture is treated with activated carbon and adjusted to pH 2 with concentrated hydrochloric acid, whereby there separate out light yellow crystals. Recrystallization from dimethylformamide yields 11 g of 1-ethyl-7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as the white, needle-like crystals. mp. 221°-222° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
600 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:5]=1[CH3:11])[CH3:2].C([O:14][CH:15]=[C:16]([C:22](OCC)=O)[C:17]([O:19]CC)=[O:18])C>O>[CH2:1]([N:3]1[C:4]2[C:9](=[CH:8][CH:7]=[C:6]([Cl:10])[C:5]=2[CH3:11])[C:15](=[O:14])[C:16]([C:17]([OH:19])=[O:18])=[CH:22]1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC1=C(C(=CC=C1)Cl)C
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Three
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Smiles
Step Four
Name
Quantity
600 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be subjected to the reaction at 140° C. for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
resulting in crystals
CUSTOM
Type
CUSTOM
Details
separated out
FILTRATION
Type
FILTRATION
Details
The crystals are recovered by filtration
ADDITION
Type
ADDITION
Details
a 10% sodium hydroxide solution is added to the fitrate
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing
ADDITION
Type
ADDITION
Details
the mixture is treated with activated carbon
CUSTOM
Type
CUSTOM
Details
separate out light yellow crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=C(C(C2=CC=C(C(=C12)C)Cl)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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